(2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, 95%
Description
Evolution and Significance of the Pyrimidine (B1678525) Scaffold in Organic Synthesis and Medicinal Chemistry
The pyrimidine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. chemsynthesis.commdpi.com Its evolution from a fundamental chemical curiosity to a "privileged scaffold" in drug discovery is a testament to its remarkable versatility and inherent biological relevance. nih.gov
Historically, the significance of pyrimidines was cemented by their discovery as core components of nucleic acids. The nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives, making them fundamental to the structure of DNA and RNA and essential for life itself. chemsynthesis.com This biological ubiquity provided the initial impetus for chemists to explore the synthesis and properties of related structures. Early synthetic work, such as the Biginelli reaction first reported in 1891, provided accessible routes to complex pyrimidine-based molecules, paving the way for broader investigation. mdpi.com
In contemporary medicinal chemistry, the pyrimidine ring is a key pharmacophore found in a vast array of therapeutic agents. Its synthetic tractability allows for the generation of large libraries of structurally diverse derivatives, where substitutions at various positions on the ring can fine-tune pharmacological activity. acs.org This has led to the development of drugs across numerous therapeutic areas. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, a fact that has attracted significant interest from researchers in the field. nih.govmdpi.com
The diverse pharmacological applications of pyrimidine-based compounds are well-documented and continue to expand. researchgate.net Researchers have successfully developed pyrimidine analogs with potent biological actions, highlighting the scaffold's continued importance in the search for novel therapeutic agents. nih.gov
Table 1: Selected Biological Activities of Pyrimidine Derivatives
| Biological Activity | Examples of Pyrimidine Scaffolds Investigated | Reference(s) |
| Anticancer | 5-Fluorouracil, Kinase Inhibitors (e.g., EGFR inhibitors) | mdpi.comresearchgate.net |
| Antimicrobial | Antibacterial and Antifungal Agents | mdpi.comnih.gov |
| Antiviral | Nucleoside Analogues (e.g., against HIV, Herpes) | mdpi.comnih.gov |
| Anti-inflammatory | Kinase Inhibitors (e.g., p38α MAP kinase) | nih.gov |
| CNS Depressants | Barbiturates, other CNS-active agents | nih.govresearchgate.net |
| Cardiac Agents | Various cardiovascular drugs | nih.gov |
Contextualization of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine within Advanced Pyrimidine Chemistry
The compound (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, which can also be named 5-(2-methylphenyl)uracil, belongs to the class of 5-aryl substituted pyrimidines. The core structure, (2,4)-dihydroxypyrimidine, is commonly known as uracil. chemeo.com The substitution of an aryl group, in this case, a 2-methylphenyl ring, at the C-5 position is a key structural feature that places it within a well-explored area of advanced medicinal chemistry.
Modification at the C-5 position of the uracil ring is a common and effective strategy for developing new biologically active molecules. researchgate.net This position is amenable to various synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), which allow for the introduction of diverse aryl or other substituent groups. conicet.gov.ar Such modifications can profoundly influence the molecule's size, shape, lipophilicity, and electronic properties, thereby modulating its interaction with biological targets.
While specific academic literature detailing the synthesis or biological evaluation of 5-(2-methylphenyl)uracil is not prominent, the broader class of 5-aryl pyrimidines has been the subject of significant research. For instance, compounds with a 5-aryl-2,4-diaminopyrimidine core have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory disorders. nih.gov Other studies have described 5-aryl pyrimidine derivatives as potent antibacterial agents, highlighting the therapeutic potential of this structural motif. nih.gov The presence of the 2-methylphenyl group introduces specific steric and electronic features that could lead to unique biological activities compared to other 5-aryl derivatives.
Table 2: Physicochemical Properties of Uracil (Parent Scaffold)
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₄N₂O₂ | chemeo.com |
| Molecular Weight | 112.09 g/mol | chemeo.com |
| Appearance | Crystalline solid | |
| Common Names | 2,4(1H,3H)-Pyrimidinedione, 2,4-Dihydroxypyrimidine | chemeo.com |
Academic Research Objectives and Scope for In-Depth Investigation of this Pyrimidine Derivative
Given the established importance of 5-substituted pyrimidines, an in-depth investigation of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine would be a logical and valuable pursuit in medicinal chemistry. The primary research objective would be to synthesize the compound and systematically evaluate its biological activity profile to uncover any potential therapeutic applications.
Potential Research Objectives:
Optimized Synthesis and Characterization: To develop an efficient and scalable synthetic route to high-purity 5-(2-methylphenyl)uracil, likely via a Suzuki coupling between a 5-halouracil derivative and 2-methylphenylboronic acid. Full structural characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) would be essential.
Antiproliferative Activity Screening: To evaluate the compound's cytotoxic effects against a panel of human cancer cell lines. Many 5-substituted uracil derivatives, most famously 5-fluorouracil, are known anticancer agents, making this a primary area of investigation. researchgate.net
Antimicrobial Evaluation: To screen the compound for activity against a range of pathogenic bacteria and fungi. The demonstrated antibacterial potential of other 5-aryl pyrimidines provides a strong rationale for this line of inquiry. nih.govresearchgate.net
Kinase Inhibition Assays: To test the derivative for inhibitory activity against a panel of protein kinases, such as IRAK4 or EGFR, which are common targets for pyrimidine-based drugs. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: To synthesize a series of analogs with variations in the aryl substituent (e.g., different substitution patterns or replacement of the methyl group) to understand how structural changes impact biological activity.
The scope of such an investigation would be multi-faceted, beginning with chemical synthesis and purification, followed by a broad biological screening to identify a "hit." If promising activity is discovered, further studies would involve determining the mechanism of action, exploring SAR, and potentially conducting computational modeling and molecular docking studies to predict its binding mode with biological targets. Such a research program could reveal novel therapeutic properties for this specific derivative and contribute valuable knowledge to the broader field of pyrimidine chemistry.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMUINAENRMYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623140 | |
| Record name | 5-(2-Methylphenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952402-53-8 | |
| Record name | 5-(2-Methylphenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dihydroxy 5 2 Methylphenyl Pyrimidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.
The ¹H and ¹³C NMR spectra provide the fundamental framework for structural elucidation. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling patterns reveal scalar (J) couplings between neighboring nuclei. Based on data from analogous 5-substituted uracil (B121893) and pyrimidine (B1678525) derivatives, the expected chemical shifts for (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine in a solvent like DMSO-d₆ can be predicted.
The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the 2-methylphenyl (o-tolyl) group protons, and the exchangeable N-H protons. The pyrimidine N1-H and N3-H protons are anticipated to appear as broad singlets at low field (δ > 10 ppm). The lone C6-H proton of the pyrimidine ring would likely resonate as a singlet around δ 7.5-8.0 ppm. The aromatic protons of the o-tolyl group should appear in the δ 7.0-7.4 ppm region, exhibiting complex splitting patterns due to ortho- and meta-couplings. The methyl group protons are expected as a sharp singlet around δ 2.0-2.3 ppm.
The ¹³C NMR spectrum will complement the proton data. The C2 and C4 carbons of the pyrimidine ring, present as carbonyls in the dominant tautomeric form, are expected to resonate at approximately δ 150-151 ppm and δ 162-164 ppm, respectively. The carbon C5, to which the phenyl ring is attached, would appear around δ 110-118 ppm, while C6 is expected near δ 140-144 ppm. The carbons of the o-tolyl substituent and the methyl group will have characteristic shifts consistent with substituted benzene (B151609) rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine Predicted values are based on spectral data of 5-substituted uracils and related pyrimidine structures in DMSO-d₆.
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N1-H | ~11.0 (s, br) | - |
| N3-H | ~10.5 (s, br) | - |
| C2 | - | ~151.0 |
| C4 | - | ~163.0 |
| C5 | - | ~115.0 |
| C6-H | ~7.8 (s) | ~142.0 |
| C1' | - | ~135.0 |
| C2' | - | ~137.0 |
| C3'-H | ~7.2-7.4 (m) | ~130.0 |
| C4'-H | ~7.2-7.4 (m) | ~128.0 |
| C5'-H | ~7.2-7.4 (m) | ~126.0 |
| C6'-H | ~7.2-7.4 (m) | ~129.0 |
| 2'-CH₃ | ~2.1 (s) | ~20.0 |
While 1D NMR provides initial assignments, 2D NMR techniques are indispensable for confirming the molecular framework and connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. For the target molecule, COSY would be crucial for establishing the connectivity of the aromatic protons within the 2-methylphenyl ring, showing cross-peaks between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). This experiment would unambiguously link the C6-H proton signal to the C6 carbon signal, the methyl proton singlet to the methyl carbon, and each aromatic proton to its corresponding carbon in the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping long-range (²JCH and ³JCH) correlations and piecing together the molecular fragments. Key expected correlations would include a cross-peak between the pyrimidine C6-H proton and the phenyl C1' and C5 carbons, definitively proving the connection between the two ring systems. Correlations from the N-H protons to the C2, C4, and C6 carbons would help confirm the pyrimidine ring assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation. A key NOESY correlation would be expected between the protons of the 2-methyl group and the C6-H of the pyrimidine ring, which would confirm their spatial proximity and provide information about the rotational orientation of the phenyl ring relative to the pyrimidine ring.
The 2,4-dihydroxypyrimidine core, also known as uracil, can theoretically exist in several tautomeric forms, including diketo, keto-enol, and di-enol forms. However, extensive studies on uracil and its derivatives have shown that the diketo (lactam) form is overwhelmingly predominant in both solid and solution phases.
NMR spectroscopy is a powerful tool for investigating this tautomeric equilibrium. The presence of the diketo tautomer in (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine would be confirmed by:
The observation of two distinct, low-field, exchangeable proton signals in the ¹H NMR spectrum, corresponding to N1-H and N3-H.
The appearance of two distinct carbonyl carbon signals (C2 and C4) in the ¹³C NMR spectrum in the range of 150-165 ppm. The absence of signals corresponding to enolic O-H protons or sp² carbons bonded to hydroxyl groups (C-OH) would further support the dominance of the diketo form. The solvent can influence the tautomeric equilibrium, but for most common NMR solvents, the diketo form is expected to be the major species observed.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides complementary information to NMR by identifying the functional groups and probing the molecular vibrations of the compound.
The FTIR spectrum reveals the characteristic absorption bands corresponding to the vibrational modes of specific bonds and functional groups within the molecule. For (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, the spectrum is expected to be dominated by vibrations from the pyrimidine ring and its substituents.
Key expected absorption bands include:
N-H Stretching: Broad bands in the region of 3100-3300 cm⁻¹, characteristic of the N-H groups in the pyrimidine ring.
C-H Stretching: Aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group appearing just below 3000 cm⁻¹.
C=O Stretching: Two distinct and strong absorption bands are anticipated between 1650 and 1750 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups (C2=O and C4=O) in the diketo tautomer.
Ring Stretching: Vibrations corresponding to C=C and C=N stretching within the pyrimidine and phenyl rings are expected in the 1400-1650 cm⁻¹ fingerprint region.
Table 2: Predicted Characteristic FTIR Absorption Bands for (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine Predicted values are based on spectral data of uracil and other pyrimidine derivatives.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3300 | N-H Stretching | Medium, Broad |
| 3000 - 3100 | Aromatic C-H Stretching | Medium |
| 2850 - 2980 | Aliphatic C-H Stretching | Medium |
| 1650 - 1750 | C=O Stretching (asymmetric & symmetric) | Strong |
| 1400 - 1650 | C=C and C=N Ring Stretching | Medium-Strong |
| 1200 - 1400 | C-N Stretching, C-H Bending | Medium |
Raman spectroscopy measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint that is complementary to FTIR. It is particularly sensitive to non-polar and symmetric bonds. The Raman spectrum of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine would be expected to show strong signals for the symmetric vibrations of the aromatic rings.
Key expected Raman shifts include:
A strong, sharp band corresponding to the symmetric "breathing" mode of the 2-methylphenyl ring, typically around 1000 cm⁻¹.
Intense bands related to the pyrimidine ring stretching and deformation modes.
C-H stretching vibrations, similar to those seen in FTIR. In contrast to the FTIR spectrum, the C=O stretching vibrations are often weaker and less prominent in the Raman spectrum. The combination of both FTIR and Raman data provides a more complete picture of the molecule's vibrational characteristics.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, enabling the elucidation of a compound's elemental composition and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. For (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, which has a molecular formula of C₁₁H₁₀N₂O₂, the theoretical exact mass of the neutral molecule is 202.0742 g/mol . HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would measure the mass of the protonated molecule, [M+H]⁺. The high mass accuracy of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.
| Formula | Species | Theoretical Exact Mass (Da) | Expected Observed Mass (Da) |
|---|---|---|---|
| C₁₁H₁₀N₂O₂ | [M+H]⁺ | 202.07423 | 203.08151 |
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.
For 5-aryl pyrimidine derivatives, fragmentation is expected to occur at several key locations. The bond connecting the pyrimidine and the 2-methylphenyl rings is a likely site for cleavage. Additionally, the uracil ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like isocyanic acid (HNCO) or carbon monoxide (CO). The proposed fragmentation pathways help to confirm the identity and structure of the synthesized compound.
| Precursor Ion (m/z) | Proposed Key Fragment Ion | Neutral Loss | Structural Interpretation |
|---|---|---|---|
| 203.08 | [M+H - HNCO]⁺ | HNCO | Fragmentation of the uracil ring |
| 203.08 | [M+H - CO]⁺ | CO | Loss of carbonyl from the uracil ring |
| 203.08 | [C₇H₇]⁺ | C₄H₃N₂O₂ | Cleavage of the aryl-pyrimidine bond (forms tolyl cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure and the extent of conjugation. The uracil ring contains a conjugated system of double bonds, which gives rise to characteristic absorption bands in the UV region, typically corresponding to π → π* transitions.
The basic uracil chromophore exhibits absorption maxima around 202 nm and 258 nm. The introduction of a 2-methylphenyl group at the 5-position extends the conjugated system. This extension is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted uracil. The precise position of these maxima can be influenced by the solvent polarity and the torsional angle between the pyrimidine and phenyl rings, which affects the degree of π-orbital overlap. Theoretical studies on similar uracil derivatives have been used to assign the nature of these electronic transitions.
| Chromophore | Typical λₘₐₓ (nm) | Associated Electronic Transition |
|---|---|---|
| Uracil | ~260 | π → π |
| 5-Aryl Uracil Derivative | >260 | π → π (extended conjugation) |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. For uracil derivatives, a key structural feature is the planarity of the pyrimidine ring. The torsion angle between the pyrimidine ring and the 5-aryl substituent is of particular interest as it dictates the degree of conjugation and can influence the molecule's biological activity and crystal packing.
| Structural Parameter | Information Provided | Significance |
|---|---|---|
| Bond Lengths & Angles | Precise geometry of the molecule | Confirms covalent structure and identifies any structural strain |
| Torsion Angles | Conformation, e.g., twist between the pyrimidine and phenyl rings | Affects molecular shape and degree of electronic conjugation |
| Hydrogen Bonds | Specific N-H···O or C-H···O interactions between molecules | Governs crystal packing and influences physical properties like melting point |
| π-π Stacking | Interactions between aromatic rings | Contributes to the stability of the crystal lattice |
Computational and Theoretical Investigations of 2,4 Dihydroxy 5 2 Methylphenyl Pyrimidine
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. physchemres.org It is widely applied to predict the geometric and electronic properties of molecules like pyrimidine (B1678525) derivatives. epstem.netmdpi.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for this purpose. nih.govnih.gov
Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
| Parameter | Bond/Atoms | Typical Bond Length (Å) | Typical Bond Angle (°) |
| Bond Length | C2-N1 | 1.38 | |
| N1-C6 | 1.37 | ||
| C6-C5 | 1.39 | ||
| C5-C4 | 1.45 | ||
| C4-N3 | 1.38 | ||
| N3-C2 | 1.37 | ||
| C4=O | 1.23 | ||
| C2=O | 1.24 | ||
| C5-C(Aryl) | 1.49 | ||
| Bond Angle | C6-N1-C2 | 121.0 | |
| N1-C2-N3 | 116.0 | ||
| C2-N3-C4 | 122.0 | ||
| N3-C4-C5 | 115.0 | ||
| C4-C5-C6 | 118.0 | ||
| C5-C6-N1 | 128.0 |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. epstem.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aip.orgresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. ekb.eg For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring, while the LUMO may be distributed across the aryl substituent. epstem.net This distribution suggests that the pyrimidine ring is the likely site for electrophilic attack, while other parts of the molecule may be susceptible to nucleophilic attack. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. nih.govmalayajournal.org
Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative Note: These values are representative and used to illustrate the concept. Specific values for (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine would require dedicated DFT calculations.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| Energy Gap (ΔE) | 4.7 | Indicator of Chemical Reactivity and Stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, these regions are expected around the electronegative oxygen atoms of the hydroxyl/carbonyl groups and the nitrogen atoms in the pyrimidine ring. epstem.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. These are typically found around the hydrogen atoms, especially the acidic protons of the hydroxyl groups. epstem.net
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map provides a clear, qualitative picture of the molecule's polarity and the locations of its most reactive sites. ekb.eg
Theoretical Prediction of Spectroscopic Data
Computational methods can simulate various types of spectra, providing a powerful complement to experimental characterization. physchemres.org By comparing theoretical and experimental spectra, chemists can confirm molecular structures and assign spectral features with greater confidence.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule.
For (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, theoretical calculations would predict distinct signals for each chemically unique proton and carbon atom. For instance, the protons on the 2-methylphenyl ring would appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by their position relative to the methyl group and the pyrimidine ring. The methyl group protons would produce a characteristic singlet in the upfield region. The pyrimidine ring protons and the hydroxyl protons would also have predictable chemical shifts. Comparing these calculated shifts with an experimental spectrum helps to validate the proposed structure and assign each peak unambiguously. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Note: This table provides a hypothetical correlation of chemical shifts for the title compound based on general principles. Actual values would be obtained from specific quantum chemical calculations.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-NH | 10.5 - 11.5 (broad) | |
| Aromatic-CH (Phenyl) | 7.0 - 7.5 | 125 - 140 |
| Pyrimidine-CH | 7.5 - 8.0 | 140 - 150 |
| Phenyl-CH3 | 2.1 - 2.5 | 15 - 25 |
| Pyrimidine C=O | 160 - 170 | |
| Pyrimidine C-OH | 155 - 165 | |
| Phenyl C-C (pyrimidine) | 120 - 130 |
Computational vibrational analysis predicts the infrared (IR) and Raman active vibrational modes of a molecule. africanjournalofbiomedicalresearch.com By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. nih.gov
The calculated frequencies often have a systematic error compared to experimental results, so they are typically scaled by an empirical factor to improve agreement. nih.gov This analysis allows for the assignment of specific absorption bands in the experimental IR and Raman spectra to particular molecular motions, such as C=O stretching, N-H stretching, C-C ring vibrations, and C-H bending. For (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, characteristic strong IR bands would be predicted for the carbonyl (C=O) stretching vibrations and the N-H stretching of the pyrimidine ring. The aromatic C-H and C=C stretching modes of both rings would also be identified. nih.gov
Table 4: Representative Calculated Vibrational Frequencies and Their Assignments Note: This table lists typical vibrational modes and their expected frequencies for the functional groups present in the molecule. These are illustrative and not specific calculated values for the title compound.
| Frequency Range (cm⁻¹, scaled) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H Stretching | Pyrimidine Ring |
| 3100 - 3000 | C-H Stretching | Aromatic Rings |
| 2980 - 2850 | C-H Stretching | Methyl Group |
| 1720 - 1680 | C=O Stretching | Pyrimidine Ring |
| 1650 - 1550 | C=C & C=N Stretching | Aromatic & Pyrimidine Rings |
| 1450 - 1350 | C-H Bending | Methyl Group |
| 1250 - 1100 | C-N Stretching | Pyrimidine Ring |
UV-Vis Spectra Simulation and Interpretation of Electronic Transitions
The electronic absorption properties of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine can be elucidated through quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis spectra and providing insights into the nature of electronic transitions. researchgate.net
Theoretical calculations can predict the vertical electronic transitions, which correspond to the absorption of light. nih.gov These calculations yield information about the excitation energies and oscillator strengths of various electronic transitions. researchgate.net For pyrimidine derivatives, the lowest-energy transitions are often of the n-π* and π-π* type. The agreement between theoretical predictions and experimental observations for similar compounds is generally good, with deviations typically in the range of 0.1–0.4 eV. nih.gov
Table 1: Simulated Electronic Transitions for (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.85 | 0.015 | n → π |
| S₀ → S₂ | 4.52 | 0.250 | π → π |
| S₀ → S₃ | 4.98 | 0.180 | π → π* |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar pyrimidine derivatives.
The interpretation of these transitions provides valuable information about the molecular orbitals involved. For instance, an n-π* transition typically involves the excitation of an electron from a non-bonding orbital (e.g., on a nitrogen or oxygen atom) to an anti-bonding π* orbital of the pyrimidine ring. A π-π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, usually associated with the aromatic system.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, MD simulations can provide detailed information about its conformational flexibility and the effects of solvation.
By simulating the motion of the molecule over time, researchers can explore the different conformations that it can adopt. This is particularly important for understanding the rotation of the 2-methylphenyl group relative to the pyrimidine ring, which can influence its interaction with biological targets. The simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.
Computational Assessment of Molecular Interactions
Understanding how (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine interacts with other molecules, particularly biological macromolecules like proteins, is essential for predicting its potential biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand to the active site of a protein.
For (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, molecular docking studies can be performed against various protein targets to identify potential binding partners. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. The results of docking studies can provide a hypothetical binding pose and an estimate of the binding affinity. For similar pyrimidine scaffolds, docking studies have been instrumental in explaining their inhibitory activities. dovepress.com
While molecular docking provides a relatively fast way to predict binding modes, more accurate estimations of binding affinity can be obtained through binding free energy calculations. These methods are computationally more intensive but provide a more quantitative measure of the strength of the ligand-target interaction.
Common methods for calculating binding free energy include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods combine the molecular mechanics energies from MD simulations with continuum solvation models to estimate the free energy of binding. These calculations can help to refine the results from molecular docking and provide a more reliable prediction of the ligand's potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
To develop a QSAR model for pyrimidine derivatives, a dataset of compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include constitutional, topological, geometrical, and electronic properties.
By applying statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is built that correlates the molecular descriptors with the biological activity. Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds like (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing.
Statistical Validation and Interpretation of QSAR Models
The robustness, reliability, and predictive capacity of a Quantitative Structure-Activity Relationship (QSAR) model are critically assessed through rigorous statistical validation. This process is essential to ensure that the developed model is not a result of chance correlation and can accurately predict the biological activity of new, untested compounds. The validation of a QSAR model for (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine would involve a suite of statistical metrics, primarily focusing on the coefficient of determination (r²), the cross-validated coefficient of determination (q²), and the root mean square error (RMSE).
A fundamental aspect of QSAR model validation is the assessment of its internal and external predictive power. researchgate.net Internal validation is often performed using a leave-one-out (LOO) cross-validation method. researchgate.net In this technique, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The results of this process are used to calculate q², a measure of the internal predictive ability of the model.
External validation, on the other hand, involves challenging the model with a set of compounds that were not used in its development (the test set). tandfonline.com The model's ability to accurately predict the activity of these external compounds is a true measure of its utility in practical applications.
The interpretation of the statistical parameters is crucial for understanding the model's performance. The coefficient of determination, r², indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value of r² close to 1.0 suggests a strong correlation between the descriptors and the activity within the training set. However, a high r² value alone is not sufficient to guarantee a model's predictive power. researchgate.net
The cross-validated coefficient of determination, q², provides a more robust measure of the model's predictive ability. A high q² value (generally > 0.5) indicates good internal predictivity and robustness. The difference between r² and q² should not be large, as a significant gap can indicate overfitting of the model to the training data.
The root mean square error (RMSE) quantifies the average magnitude of the errors in the predictions. A lower RMSE value indicates a better fit of the model to the data. In conjunction with r² and q², RMSE provides a comprehensive overview of the model's accuracy.
For a hypothetical QSAR model developed for a series of pyrimidine derivatives including (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, the statistical validation results could be summarized as follows:
| Statistical Parameter | Value | Interpretation |
| r² (Coefficient of Determination) | 0.89 | Indicates that 89% of the variance in the biological activity is explained by the model's descriptors for the training set. |
| q² (Cross-validated r²) | 0.75 | Suggests good internal predictive power and robustness of the model. |
| r² - q² | 0.14 | A small difference, indicating that the model is not significantly overfitted. |
| RMSE (Root Mean Square Error) | 0.25 | Represents a low average error in the predicted activity values. |
| External r² (r²_pred) | 0.82 | Demonstrates strong predictive ability for an external test set of compounds. |
These statistical validations are indispensable in the computational investigation of compounds like (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine. They provide the necessary confidence in the QSAR model's ability to guide the design and synthesis of new derivatives with potentially enhanced biological activities. researchpublish.com The ultimate goal is to develop a model that is not only statistically sound but also mechanistically interpretable, providing insights into the structural features that govern the activity of this class of pyrimidine derivatives.
Reactivity and Derivatization of 2,4 Dihydroxy 5 2 Methylphenyl Pyrimidine
Functionalization of Hydroxyl Groups: O-Alkylation and O-Acylation Reactions
The hydroxyl groups of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, which exists in tautomeric equilibrium with the uracil (B121893) form, are key sites for functionalization. O-alkylation and O-acylation reactions allow for the introduction of a wide range of substituents, thereby modifying the compound's physicochemical properties.
O-Alkylation: The introduction of alkyl groups onto the oxygen atoms of the pyrimidine (B1678525) ring can be achieved under various conditions. While specific studies on (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine are not extensively documented, the reactivity can be inferred from related 5-substituted uracil derivatives. Generally, alkylation can be directed to the N1, N3, O2, or O4 positions depending on the reaction conditions and the nature of the alkylating agent. For instance, the use of alkyl halides in the presence of a base is a common method for N-alkylation, which can be followed by rearrangement to O-alkylation products under certain conditions.
O-Acylation: Acylation of the hydroxyl groups to form ester linkages is another important transformation. This is typically carried out using acyl chlorides or anhydrides in the presence of a base. Microwave-assisted methods have been shown to be effective for the acylation of related amino-aryl-cyanopyridopyrimidines, suggesting a potential avenue for the efficient acylation of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine. nih.gov
Table 1: Representative Functionalization Reactions of Hydroxyl Groups
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | O-alkylated pyrimidine derivative |
| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | O-acylated pyrimidine derivative |
Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring
The pyrimidine ring in (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine is susceptible to both electrophilic and nucleophilic substitution reactions, primarily at the C5 and C6 positions.
Electrophilic Substitution: The pyrimidine ring, particularly when activated by electron-donating hydroxyl groups, can undergo electrophilic attack. The C5 position is generally more reactive towards electrophiles. However, in the title compound, the C5 position is already substituted. Therefore, electrophilic substitution would likely occur at the C6 position, provided the conditions are suitable to overcome the deactivating effect of the adjacent carbonyl group in the uracil tautomer.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a common reaction for pyrimidine rings, especially when a good leaving group is present. nih.govrsc.org While the hydroxyl groups are not good leaving groups themselves, they can be converted into better leaving groups, such as tosylates or triflates, to facilitate nucleophilic displacement. Alternatively, halogenation of the pyrimidine ring, for instance at the C6 position, would provide a substrate for subsequent nucleophilic substitution by a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.gov Studies on 5-halouracils have demonstrated their utility in palladium-catalyzed direct arylation reactions, indicating the potential for introducing various aryl and heteroaryl groups at the C6 position of the title compound after halogenation. nih.govacs.org
Table 2: Potential Substitution Reactions on the Pyrimidine Ring
| Position | Reaction Type | Reagents and Conditions | Potential Substituents |
|---|---|---|---|
| C6 | Electrophilic Substitution | Halogenating agent (e.g., NBS, Br2) | Halogen |
| C6 (after activation) | Nucleophilic Substitution | Nucleophile (e.g., R-NH2, R-OH, R-SH) | Amino, Alkoxy, Thioalkyl groups |
| C6 (after halogenation) | Palladium-catalyzed Cross-Coupling | Arylboronic acid, Pd catalyst, Base | Aryl, Heteroaryl groups |
Chemical Transformations of the 2-Methylphenyl Substituent
The 2-methylphenyl group at the C5 position offers additional sites for chemical modification, both on the aromatic ring and at the benzylic methyl group.
Modifications on the Aromatic Ring
The phenyl ring of the 2-methylphenyl substituent can undergo electrophilic aromatic substitution reactions. The directing effects of the methyl group (ortho, para-directing) and the pyrimidine core will influence the position of substitution. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. These modifications can introduce further functional groups for subsequent derivatization.
Reactions at the Benzylic Methyl Group
The benzylic methyl group is susceptible to a variety of chemical transformations.
Oxidation: The methyl group can be oxidized to a formyl or carboxylic acid group using appropriate oxidizing agents. This introduces a versatile functional group for further reactions such as condensation or amide bond formation.
Halogenation: Free-radical halogenation, for example with N-bromosuccinimide (NBS), can introduce a halogen atom at the benzylic position. The resulting benzylic halide is a valuable intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups.
Metalation: The benzylic protons can be abstracted by a strong base to form a benzylic carbanion, which can then react with various electrophiles.
Table 3: Potential Transformations of the 2-Methylphenyl Substituent
| Site of Modification | Reaction Type | Reagents and Conditions | Resulting Functional Group |
|---|---|---|---|
| Aromatic Ring | Nitration | HNO3, H2SO4 | Nitro |
| Aromatic Ring | Halogenation | Br2, FeBr3 | Bromo |
| Benzylic Methyl Group | Oxidation | KMnO4 or CrO3 | Carboxylic acid |
| Benzylic Methyl Group | Halogenation | NBS, Radical initiator | Bromomethyl |
Annulation and Fused Heterocycle Formation Involving the Pyrimidine Core
The pyrimidine core of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine is a valuable platform for the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyrimidine ring, can lead to a diverse range of polycyclic structures with potential biological activities. nih.govresearchgate.net
The presence of functional groups at the C5 and C6 positions of the pyrimidine ring is often a prerequisite for annulation reactions. For the title compound, functionalization of the C6 position, as discussed in section 5.2, would be a key step. For instance, a 6-halopyrimidine derivative could be a precursor for palladium-catalyzed annulation reactions. Similarly, the introduction of an amino or a hydrazino group at C6 could enable condensation reactions with bifunctional electrophiles to form fused five- or six-membered rings. nih.gov
Research on related 5-alkynylpyrimidines has shown their utility in Brønsted acid-assisted peri-annulations to form complex diazopyrene structures. mdpi.com This suggests that derivatization of the 2-methylphenyl group to introduce an alkynyl moiety could open up pathways for similar annulation strategies. Furthermore, [3+2] annulation reactions with nitroalkenes are a known method for synthesizing five-membered nitrogen heterocycles. chim.it
Table 4: Examples of Annulation Strategies for Pyrimidine Derivatives
| Annulation Type | Precursor Functionalization | Reagents and Conditions | Fused Heterocycle |
|---|---|---|---|
| Pyridopyrimidine formation | 6-Aminouracil derivative | α,β-Unsaturated carbonyl compound | Pyrido[2,3-d]pyrimidine |
| Pyrazolopyrimidine formation | 6-Hydrazinouracil derivative | β-Diketone | Pyrazolo[3,4-d]pyrimidine |
| Thienopyrimidine formation | 6-Amino-5-cyanouracil derivative | Sulfur, Malononitrile | Thieno[2,3-d]pyrimidine |
Synthesis of Hybrid Molecules and Conjugates Incorporating the (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine Scaffold
The (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine scaffold can be incorporated into larger molecular architectures to create hybrid molecules and conjugates. This approach aims to combine the properties of the pyrimidine core with those of other bioactive molecules or functional moieties.
The synthesis of such hybrids often involves linking the pyrimidine derivative to another molecule via a suitable spacer. The functional groups introduced through the reactions described in the preceding sections provide the necessary handles for conjugation. For example, a carboxylic acid group introduced by oxidation of the benzylic methyl group can be used to form an amide linkage with an amino-containing molecule. Similarly, an amino group introduced on the pyrimidine ring can be acylated or coupled with other molecules.
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating such conjugates. mdpi.com By introducing an azide (B81097) or an alkyne functionality onto the (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine scaffold, it can be readily linked to a wide variety of molecules bearing the complementary functional group.
Table 5: Strategies for the Synthesis of Hybrid Molecules
| Linkage Type | Functional Group on Pyrimidine | Coupling Partner Functional Group | Coupling Chemistry |
|---|---|---|---|
| Amide | Carboxylic acid | Amine | Amide coupling (e.g., DCC, EDC) |
| Ester | Carboxylic acid | Alcohol | Esterification |
| Triazole | Azide or Alkyne | Alkyne or Azide | Click Chemistry (CuAAC) |
| Ether | Hydroxyl | Alkyl halide | Williamson ether synthesis |
Mechanistic Studies of Pyrimidine Based Chemical Transformations
Elucidation of Reaction Mechanisms for Key Synthetic Steps
The synthesis of the dihydropyrimidine (B8664642) precursor to (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine via the Biginelli reaction involves a one-pot condensation of an aryl aldehyde (2-methylbenzaldehyde), a β-dicarbonyl compound (typically ethyl acetoacetate), and urea (B33335). wikipedia.org Subsequent oxidation and/or hydrolysis would lead to the final aromatic pyrimidine (B1678525) structure. Several mechanistic pathways for the core Biginelli reaction have been proposed and debated in the scientific literature. wikipedia.orgillinois.edu
The primary proposed mechanisms diverge on the initial step of the reaction sequence. The three main hypotheses are the iminium, enamine, and Knoevenagel pathways. nih.gov
Iminium Pathway: This is the most widely accepted mechanism. It begins with the acid-catalyzed reaction between the aldehyde (2-methylbenzaldehyde) and urea to form an N-acyliminium ion intermediate. illinois.eduorganic-chemistry.org This electrophilic intermediate then reacts with the enol form of the β-ketoester. The final step involves cyclization via nucleophilic attack of the second urea nitrogen onto the carbonyl group, followed by dehydration to yield the 3,4-dihydropyrimidin-2(1H)-one. wikipedia.orgorganic-chemistry.org Evidence supporting this mechanism includes the trapping of key intermediates. illinois.edu
Enamine Pathway: An alternative proposal suggests the initial reaction occurs between the β-ketoester and urea to form an enamine intermediate. This enamine would then react with the aldehyde.
Knoevenagel Pathway: This pathway posits that the first step is a Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound. The resulting adduct then reacts with urea to form the final product.
While all three pathways are considered plausible, experimental and theoretical studies, including NMR spectroscopy, suggest that the reaction proceeds primarily through the N-acyliminium ion intermediate, as it is often the most energetically favored route. illinois.edunih.gov Subsequent aromatization of the dihydropyrimidine ring to form the final (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine can be achieved through various oxidation methods.
| Proposed Mechanism | Initial Step | Key Intermediate | Supporting Evidence |
| Iminium Pathway | Reaction of 2-methylbenzaldehyde (B42018) and urea | N-acyliminium ion | Trapping of intermediates, NMR studies illinois.eduorganic-chemistry.org |
| Enamine Pathway | Reaction of ethyl acetoacetate (B1235776) and urea | Enamine | Plausible alternative, less experimental support |
| Knoevenagel Pathway | Reaction of 2-methylbenzaldehyde and ethyl acetoacetate | Knoevenagel adduct | Observed in some related reactions researchgate.netnih.gov |
Kinetic Studies of Reaction Rates and Rate-Determining Steps
Kinetic studies are essential for understanding the factors that control the speed of the Biginelli reaction and for identifying the slowest, or rate-determining, step. The identity of this step has been a subject of investigation, with different proposals corresponding to the different mechanistic pathways.
According to a mechanism proposed in 1973, the aldol (B89426) condensation between the aryl aldehyde and ethyl acetoacetate was considered the rate-limiting step. wikipedia.org However, a later mechanism proposed in 1997, which has gained wider acceptance, suggests that the rate-determining step is the initial nucleophilic addition of urea to the aldehyde to form the N-acyliminium ion. wikipedia.org This step is often catalyzed by the addition of an acid. wikipedia.org
| Proposed Rate-Determining Step | Associated Mechanism | Key Factors Influencing Rate |
| Aldol Condensation | Early Proposal (Sweet, 1973) wikipedia.org | Catalyst, Solvent |
| Nucleophilic addition of urea to aldehyde | Iminium Pathway (Kappe, 1997) wikipedia.org | Acid catalysis, electronic nature of aldehyde substituents nih.gov |
Influence of Catalysts and Reagents on Reaction Pathways
The Biginelli reaction is traditionally catalyzed by Brønsted acids, such as HCl, but a wide array of catalysts have been developed to improve yields, shorten reaction times, and create more environmentally friendly protocols. wikipedia.orgorganic-chemistry.org These catalysts can be broadly categorized as Brønsted acids, Lewis acids, and organocatalysts. nih.govacs.org
Lewis Acids: Lewis acids such as copper(II) trifluoroacetate, boron trifluoride, ytterbium(III) triflate (Yb(OTf)3), and indium(III) chloride have proven to be highly effective catalysts. wikipedia.orgorganic-chemistry.org They function by activating the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by urea, thereby facilitating the formation of the crucial N-acyliminium intermediate. illinois.edu Yb(OTf)3, for instance, has been used in solvent-free conditions, leading to increased yields and allowing for catalyst recovery and reuse. organic-chemistry.org
Organocatalysts: Organic molecules like L-proline and p-toluenesulfonic acid (p-TSA) have also been employed as catalysts. acs.org L-proline, often used with a cocatalyst like trifluoroacetic acid (TFA), acts as a Lewis acid organocatalyst. acs.org
Heterogeneous Catalysts: To simplify product purification and catalyst recycling, various solid-phase protocols and heterogeneous catalysts have been developed. These include immobilized catalysts on magnetic nanoparticles, which offer efficient and green synthetic routes. nih.gov
The choice of catalyst can significantly influence the reaction pathway and the yield of the desired 5-aryl-dihydropyrimidine. For example, some catalysts may favor one mechanistic pathway over another, and the reaction temperature can also play a crucial role, with slower reaction rates observed at room temperature compared to reflux conditions. acs.org
| Catalyst Type | Examples | Mode of Action | Advantages |
| Brønsted Acids | HCl, H2SO4 | Protonates the aldehyde carbonyl group | Traditional, readily available |
| Lewis Acids | Yb(OTf)3, InCl3, BF3·OEt2 wikipedia.orgillinois.eduorganic-chemistry.org | Coordinates with the aldehyde carbonyl, increasing its electrophilicity | High yields, shorter reaction times, reusable (some) organic-chemistry.org |
| Organocatalysts | L-proline, p-toluenesulfonic acid (p-TSA) acs.org | Act as Lewis or Brønsted acids | Metal-free conditions nih.gov |
| Heterogeneous | Immobilized ciprofloxacin (B1669076) on magnetic NPs nih.gov | Provides an active surface for the reaction | Easy separation, catalyst recyclability |
Stereochemical Control and Chirality in Pyrimidine Synthesis
While the target molecule, (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, is achiral, the intermediate 3,4-dihydropyrimidin-2(1H)-one formed during the Biginelli reaction contains a stereocenter at the C4 position. Therefore, the synthesis can potentially produce a racemic mixture of enantiomers. In recent years, significant effort has been directed towards the development of asymmetric Biginelli syntheses to produce optically active dihydropyrimidinones, which are of great interest in the pharmaceutical industry. nih.gov
Stereochemical control can be achieved through several strategies:
Chiral Catalysts: The use of chiral Brønsted or Lewis acids can induce enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other.
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the cyclization step.
Although the final aromatic product lacks chirality, understanding the stereochemistry of the reaction intermediates is vital. In the synthesis of more complex pyrimidine derivatives, such as certain nucleoside analogs or fused bicyclic systems, controlling stereochemistry is paramount. nih.govacs.org For example, in the synthesis of perhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements for biological activity have been observed, where the specific disposition of substituents is essential for potency and selectivity. nih.gov These studies highlight the importance of stereochemical control in the broader field of pyrimidine synthesis.
Advanced Applications of Pyrimidine Scaffolds in Chemical Science
Pyrimidines as Building Blocks for Supramolecular Assemblies
The pyrimidine (B1678525) ring is a highly effective structural motif for the construction of supramolecular assemblies due to its specific arrangement of hydrogen bond donors and acceptors. The nitrogen atoms at the 1 and 3 positions can act as hydrogen bond acceptors, while substituents such as amino or hydroxyl groups function as donors. This directional bonding capability allows pyrimidine derivatives to form predictable and stable structures through self-assembly.
For instance, studies on 2,4,6-triaminopyrimidine (B127396) have shown its ability to form robust base pairs and quadruple DADA (Donor-Acceptor-Donor-Acceptor) arrays through N—H⋯N and N—H⋯O hydrogen bonds. researchgate.net The specific geometry of these interactions leads to the formation of well-defined synthons, such as the R²₂(8) ring motif, which are fundamental units in crystal engineering. researchgate.netrsc.org In the case of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, the two hydroxyl groups and the ring nitrogens provide the necessary sites for forming similar intricate hydrogen-bonded networks, making it a potential candidate for designing novel molecular materials and crystal structures. researchgate.net
Integration into π-Conjugated Organic Materials
The pyrimidine nucleus is classified as a π-deficient heterocycle because the electronegative nitrogen atoms decrease the π-electron density of the ring. wikipedia.orgresearchgate.net This intrinsic electron-deficient character makes pyrimidine a valuable building block for n-type (electron-transporting) organic semiconductors. researchgate.netnih.gov When integrated into larger π-conjugated systems, the pyrimidine core can significantly influence the material's electronic properties, such as electron affinity and charge transport capabilities. researchgate.netspiedigitallibrary.org The attachment of aryl groups, such as the 2-methylphenyl substituent in the title compound, can further extend the π-conjugation and modify the molecular geometry, which in turn affects the solid-state packing and charge mobility of the material.
The electronic and optical properties of pyrimidine-based materials can be precisely tuned through chemical modification. A common strategy is the creation of donor-acceptor (D-A) molecules, where the electron-deficient pyrimidine ring acts as the acceptor unit and is linked to an electron-donating group. mdpi.com By varying the strength and type of the donor and acceptor moieties, chemists can control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
This tuning directly impacts the material's absorption and emission wavelengths, allowing for the creation of compounds that emit light across the visible spectrum. For example, combining pyrimidine acceptors with donor groups like triphenylamine (B166846) or carbazole (B46965) has led to the development of emitters for blue, sky-blue, and orange-red light. spiedigitallibrary.orgmdpi.com This molecular engineering approach is central to creating materials with tailored properties for specific electronic applications. spiedigitallibrary.org
Pyrimidine derivatives are extensively used in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.netoled-intermediates.com Their versatility allows them to function in several key roles within an OLED device structure.
Emitters: As fluorescent emitters, especially in Thermally Activated Delayed Fluorescence (TADF), pyrimidine-based D-A molecules can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. spiedigitallibrary.orgmdpi.comspiedigitallibrary.org They also serve as ligands in phosphorescent emitters containing heavy metals like iridium, where they contribute to stability and color tuning. spiedigitallibrary.orgspiedigitallibrary.org
Host Materials: Bipolar host materials, which can transport both holes and electrons, have been developed by combining pyrimidine (as the electron-transporting part) with a donor unit (as the hole-transporting part). These hosts improve charge balance within the emissive layer, leading to higher efficiency and longer device lifetimes. spiedigitallibrary.org
Electron-Transporting Materials (ETMs): The inherent electron-deficient nature of the pyrimidine ring makes it an excellent choice for ETMs, which facilitate the injection and transport of electrons from the cathode to the emissive layer. researchgate.netspiedigitallibrary.org
Table 2: Roles and Performance of Pyrimidine Derivatives in OLEDs
| Role in OLED | Example Substituents/Strategy | Reported Performance Metric | Reference |
| TADF Emitter | Pyrimidine acceptor with triphenylamine donor | External Quantum Efficiency (EQE) up to 7% (blue) | mdpi.com |
| Host for TADF Emitter | Pyrimidine-5-carbonitrile host | EQE up to 20.7% (orange-red) | mdpi.com |
| Phosphorescent Emitter | Iridium complex with pyrimidine-based ligands | High EQE of 28.2% | spiedigitallibrary.org |
| Bipolar Host Material | Pyrimidine acceptor combined with carbazole donor | Improved carrier balance and stability | spiedigitallibrary.org |
Design of Pyrimidine-Based Ligands for Coordination Chemistry
The nitrogen atoms at positions 1 and 3 of the pyrimidine ring possess lone pairs of electrons, making them effective Lewis bases capable of coordinating to metal centers. nih.gov This property allows for the design of a wide array of pyrimidine-based ligands for coordination chemistry. The coordination can be triggered by various metal complexes, and the regioselectivity of metalation can be controlled, enabling further functionalization of the pyrimidine ring. nih.gov
These metal-pyrimidine complexes have applications in diverse areas. For example, pyrimidine-based iridium complexes are used as phosphorescent emitters in OLEDs. spiedigitallibrary.org Furthermore, pyrimidine can be part of more complex ligand systems, such as tridentate ligands used in artificial nucleic acids, where they selectively bind to metal ions like copper. wikipedia.org The ability to form stable complexes makes pyrimidines a privileged scaffold in the development of functional inorganic and organometallic materials. nih.gov
Exploration of Pyrimidines in Catalysis
The pyrimidine scaffold is relevant to the field of catalysis in two primary ways: as a component of ligands that modify the behavior of catalytic metal centers, and as a target molecule whose synthesis is achieved through advanced catalytic methods. The synthesis of functionalized pyrimidines often relies on transition-metal catalysis. For instance, copper-catalyzed cycloaddition and tandem reactions are powerful tools for constructing substituted pyrimidine rings from simple precursors like alkynes and amidines. mdpi.com
Furthermore, iron complexes have been developed to catalyze the aerobic synthesis of trisubstituted pyrimidines from alcohols, alkynes, and amidines via a dehydrogenative functionalization pathway. organic-chemistry.org While less common than their pyridine (B92270) counterparts, pyrimidine-based ligands can be used to modulate the activity and selectivity of metal catalysts. The electronic properties of the pyrimidine ring can influence the catalytic cycle, and the development of pyrimidine-containing pincer complexes continues to be an area of interest. researchgate.net
Future Research Directions and Unaddressed Challenges for 2,4 Dihydroxy 5 2 Methylphenyl Pyrimidine Research
Development of Environmentally Benign and Sustainable Synthetic Protocols
Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in A primary future challenge is the development of green and sustainable synthetic protocols for (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine. This involves exploring alternative energy sources, safer solvents, and catalytic systems to improve the environmental footprint of its synthesis.
Key Research Objectives:
Alternative Energy Sources: Research into microwave-assisted and ultrasonic-assisted synthesis has shown promise for reducing reaction times and energy consumption in the preparation of pyrimidine derivatives. rasayanjournal.co.inijper.org Future studies should systematically investigate the application of these techniques to the synthesis of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, optimizing parameters to maximize yield and minimize energy input.
Green Solvents and Catalysts: The replacement of conventional volatile organic solvents with greener alternatives like ionic liquids or water is a critical goal. rasayanjournal.co.in Furthermore, the development of heterogeneous catalysts or naturally occurring organic acid promoters, such as citric acid or tartaric acid, could facilitate easier separation and recycling, reducing waste and cost. rasayanjournal.co.innih.gov An iridium-catalyzed multicomponent synthesis from alcohols, which are accessible from biomass, represents a highly sustainable approach that could be adapted for this specific compound. acs.org
Multicomponent Reactions (MCRs): One-pot MCRs, such as the Biginelli reaction, offer a highly efficient and atom-economical approach to synthesizing dihydropyrimidinones. rasayanjournal.co.innih.gov Future work should focus on designing novel MCRs that can construct the (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine core in a single step from readily available, non-toxic starting materials. rasayanjournal.co.in This approach reduces waste by minimizing intermediate purification steps. rasayanjournal.co.in
Solvent-Free and Mechanical Methods: Exploring solventless reaction conditions and mechanical methods like ball milling can significantly reduce environmental impact. rasayanjournal.co.in These techniques often lead to cleaner reactions, higher yields, and simpler workup procedures. rasayanjournal.co.in
| Green Synthesis Technique | Potential Advantages for (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine Synthesis |
| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, reduced energy consumption. rasayanjournal.co.inijper.org |
| Ultrasonic Synthesis | Enhanced reaction rates, improved yields, milder reaction conditions. rasayanjournal.co.in |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures, single-pot synthesis. rasayanjournal.co.inacs.org |
| Green Catalysts | Use of biodegradable and less toxic catalysts, potential for recyclability. rasayanjournal.co.innih.gov |
| Solvent-Free Reactions | Elimination of hazardous solvents, clean reactions, simple product separation. rasayanjournal.co.in |
Exploration of Novel Reactivity and Transformation Pathways
The functional groups present in (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine—the dihydroxy pyrimidine core and the 2-methylphenyl substituent—offer rich opportunities for chemical modification. A significant area for future research is the exploration of its reactivity to generate novel derivatives with unique properties.
Key Research Objectives:
Functional Group Transformation: Systematic studies on the reactivity of the hydroxyl groups are needed. This includes exploring electrophilic substitution reactions, alkylation, and condensation reactions to introduce new functional moieties. nbinno.combenthamscience.com Understanding the tautomeric equilibria of the dihydroxypyrimidine core is crucial, as it influences the molecule's reactivity in different chemical environments. acs.orgacs.org
Cross-Coupling Reactions: The aryl substituent provides a handle for various cross-coupling reactions, such as Suzuki-Miyaura or Vilsmeier reactions. benthamscience.com These methods could be employed to link the pyrimidine core to other heterocyclic systems or functional groups, creating complex molecules with potentially enhanced biological or material properties. growingscience.com
Ring Transformation Reactions: Investigating ring transformation reactions could lead to the synthesis of entirely new heterocyclic scaffolds starting from the pyrimidine framework. researchgate.net This represents a powerful strategy for diversifying the chemical space accessible from this compound.
Metabolic Pathway Elucidation: In biological systems, pyrimidines undergo complex metabolic transformations through de novo and salvage pathways. nih.govcreative-proteomics.comnih.gov Research aimed at understanding how (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine is metabolized can provide insights into its biological activity and guide the design of more stable or targeted analogues.
Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. For (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, these computational tools can accelerate the discovery of new derivatives and optimize reaction conditions.
Key Research Objectives:
Predictive Reaction Modeling: ML models can be trained on large datasets of known chemical reactions to predict the outcomes of novel transformations. acs.orgnih.gov This approach can be used to forecast the most likely products when (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine is subjected to various reagents and conditions, saving significant experimental time and resources. acs.org
In Silico Design of Novel Derivatives: Computational tools, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, can be used to design new pyrimidine derivatives with specific biological targets. researchgate.neteurekaselect.combenthamdirect.com By simulating the interaction between potential molecules and a target protein, researchers can prioritize the synthesis of compounds with the highest predicted activity. researchgate.netmdpi.com
Optimization of Synthetic Routes: Bayesian optimization and other ML algorithms can be employed to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst choice) to find the optimal conditions for synthesizing (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine and its derivatives with maximum yield and purity. youtube.com
Property Prediction: ML models can be developed to predict various physicochemical properties (e.g., solubility, toxicity, lipophilicity) and biological activities of novel derivatives based on their molecular structure. scirp.orgresearchgate.net This allows for the virtual screening of large libraries of potential compounds before committing to their synthesis. biotech-asia.org
Advanced In-situ Characterization Techniques for Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and ensuring product quality. Traditional analytical methods often rely on quenching the reaction and analyzing discrete samples, which may not capture the full dynamics. Advanced in-situ characterization techniques offer a window into the reaction as it happens.
Key Research Objectives:
Real-Time NMR Spectroscopy: The use of real-time, multidimensional NMR spectroscopy can provide detailed structural and dynamic information about transient intermediates and reaction pathways in pyrimidine synthesis. nih.gov Implementing ultrafast 2D NMR methods would allow for the direct observation and characterization of previously undetected intermediates in the formation of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, leading to a more complete mechanistic understanding. nih.gov
Vibrational Spectroscopy (Raman and IR): In-situ Raman and infrared spectroscopy can monitor the concentration of reactants, products, and intermediates in real-time by tracking their unique vibrational signatures. These techniques are non-destructive and can be applied to reactions in solution or even in solid-state, solvent-free systems.
Single-Cell Imaging Techniques: For biological applications, techniques like Carbon Isotope Imaging and Spectral Tracing (CIIST) can visualize the metabolic activity of pyrimidine pathways within single cells. biorxiv.orgbiorxiv.org Applying such methods could track the uptake and transformation of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine in real-time, providing invaluable information on its cellular fate and mechanism of action.
Mechanistic Studies of Photodamage: Time-resolved transient absorption spectroscopy can be used to track the excited-state decay mechanisms of pyrimidine derivatives on ultrafast timescales (femtoseconds). researchgate.netscispace.com Such studies could elucidate the photostability of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine and its potential for photodamage, which is crucial for compounds intended for biological or material applications exposed to light.
Q & A
Basic Research Questions
Q. What analytical methods are recommended to confirm the purity and structural integrity of (2,4)-dihydroxy-5-(2-methylphenyl)pyrimidine in research settings?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid). Structural confirmation should involve nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and hydroxyl group assignments. Mass spectrometry (MS) can further validate molecular weight. Cross-referencing with synthetic protocols for analogous pyrimidine derivatives ensures consistency in structural characterization .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
- Methodology : Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent moisture absorption and oxidation. For dissolution, use anhydrous dimethyl sulfoxide (DMSO) or ethanol, and prepare working solutions fresh to avoid hydrolysis. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 37°C) are advised for long-term studies. Safety protocols, including fume hood usage and personal protective equipment (PPE), are critical due to potential reactivity of hydroxyl groups .
Advanced Research Questions
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies involving this compound?
- Methodology : Optimize substituent variations at C-2 and C-4 positions to modulate electronic and steric effects. For example:
- Introduce alkyl/aryl groups via nucleophilic aromatic substitution (e.g., using DIPEA as a base in ethanol at 75–85°C).
- Evaluate inhibitory potency against target enzymes (e.g., acetylcholinesterase) using in vitro assays like Ellman’s method.
- Correlate substituent bulk/logP values with activity using computational tools (e.g., molecular docking with AutoDock Vina). SAR tables should include IC₅₀ values, selectivity indices, and statistical significance (p < 0.05) from triplicate experiments .
Q. How can researchers resolve contradictions in cytotoxicity data observed across different cell lines?
- Methodology : Use orthogonal assays to validate findings. For instance:
- MTT assay : Measure mitochondrial activity in SH-SY5Y neuroblastoma cells (4 replicates, 24–48 h incubation).
- Lactate dehydrogenase (LDH) release : Confirm membrane integrity post-treatment.
- Statistical analysis : Apply two-tailed t-tests (Origin 7.0) and adjust for false discovery rates using Bonferroni correction. Discrepancies may arise from cell-specific metabolic pathways or compound solubility; thus, include DMSO controls (<2% v/v) and normalize to untreated cells .
Q. What strategies are effective for studying this compound’s dual role as a cholinesterase inhibitor and amyloid-β (Aβ) aggregation modulator?
- Methodology :
- Cholinesterase inhibition : Use recombinant human AChE/BuChE enzymes and measure IC₅₀ via spectrophotometric analysis (405 nm).
- Aβ aggregation : Co-incubate Aβ₁₋₄₀ with the compound and AChE, then quantify fibril formation using thioflavin T (ThT) fluorescence (ex/em: 440/490 nm).
- Molecular modeling : Perform MD simulations (AMBER/CHARMM) to identify binding interactions at catalytic anionic sites (CAS) and peripheral anionic sites (PAS) of AChE. Data should include inhibition percentages (e.g., 59% Aβ aggregation inhibition at 50 µM) .
Q. How can computational modeling guide the optimization of this compound for multi-target Alzheimer’s disease (AD) therapeutics?
- Methodology :
- Docking studies : Target both AChE’s CAS/PAS and Aβ’s hydrophobic core using PyMOL or Schrödinger Suite.
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using MOE or Phase.
- ADMET prediction : Assess blood-brain barrier permeability (BBB Score > 0.3) and hepatotoxicity via SwissADME. Prioritize derivatives with balanced dual activity (e.g., IC₅₀ < 10 µM for AChE and >50% Aβ inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
